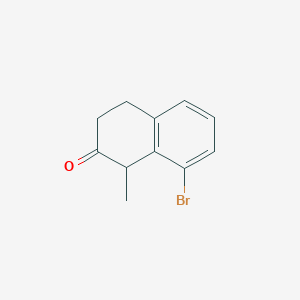

8-Bromo-1-methyl-2-tetralone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

8-bromo-1-methyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C11H11BrO/c1-7-10(13)6-5-8-3-2-4-9(12)11(7)8/h2-4,7H,5-6H2,1H3 |

InChI Key |

KSDMOSUUGJBKMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CCC2=C1C(=CC=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 8 Bromo 1 Methyl 2 Tetralone

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for synthetic modifications, primarily through substitution and coupling reactions.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under specific conditions, the bromine atom of 8-Bromo-1-methyl-2-tetralone can be displaced by various nucleophiles. These reactions, often requiring high temperatures, strong bases, or metal catalysis, proceed through mechanisms such as the SNAr (addition-elimination) or benzyne pathways. The presence of the electron-withdrawing ketone group can influence the reactivity of the aromatic ring, although its effect is mediated by the intervening saturated carbon atoms.

Common nucleophiles that can be employed include alkoxides, amides, and cyanides, leading to the formation of aryl ethers, arylamines, and benzonitriles, respectively. The specific reaction conditions are crucial for achieving successful substitution.

Table 1: Examples of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | Aryl ether |

| Amide | Sodium amide (NaNH₂) | Arylamine |

The bromine substituent makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the 8-position. The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and scope. rsc.orgrhhz.net

Heck Reaction: The Heck reaction, also catalyzed by palladium, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the aromatic ring. Key parameters influencing the outcome of the Heck reaction include the nature of the palladium catalyst, the base employed, and the reaction temperature. mdpi-res.com

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Resulting Bond |

|---|---|---|---|---|

| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C(sp²)-C(sp²), C(sp²)-C(sp³) |

Reactions Involving the Ketone Moiety

The ketone group in this compound is a site for a wide array of chemical transformations, including reductions, derivatizations, and reactions involving the adjacent alpha-carbons.

The carbonyl group of the tetralone can be readily reduced to a secondary alcohol. The choice of reducing agent determines the selectivity and outcome of the reaction.

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. NaBH₄ is a milder reagent, often used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent requiring anhydrous ethereal solvents. The reduction of this compound would yield 8-bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol.

Table 3: Common Carbonyl Reduction Methods

| Reagent | Solvent | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol |

The ketone functionality can react with primary amines and hydroxylamine to form imines (Schiff bases) and oximes, respectively. masterorganicchemistry.com These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. redalyc.org

Imine Formation: Reaction with a primary amine (R-NH₂) in the presence of an acid catalyst yields the corresponding N-substituted imine. nih.gov This transformation is often reversible and may require removal of water to drive the reaction to completion.

Oxime Formation: Treatment with hydroxylamine (NH₂OH), usually from hydroxylamine hydrochloride, results in the formation of the corresponding oxime. nih.govijprajournal.comnih.gov Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. orientjchem.org

Table 4: Derivatization of the Ketone Moiety

| Reagent | Product Class | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | C=N-R |

The ketone possesses acidic protons on the carbons alpha to the carbonyl group (C1 and C3). Deprotonation at these positions with a suitable base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com

In this compound, the C1 position is a tertiary carbon, while the C3 position is a secondary carbon. Enolate formation will preferentially occur by abstracting a proton from the C3 position. The resulting enolate is a powerful nucleophile and can react with various electrophiles, most notably alkyl halides, in a reaction known as alpha-alkylation. youtube.com

This reaction is a fundamental C-C bond-forming process. The choice of base and reaction conditions (e.g., temperature) can influence the regioselectivity of enolate formation in unsymmetrical ketones, although in this specific molecule, the C3 position is the primary site of deprotonation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation.

Table 5: Example of Alpha-Alkylation

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | Lithium diisopropylamide (LDA) in THF, -78 °C | Lithium enolate |

Reactivity of the Methyl Group at C1

The methyl group at the C1 position, being attached to a tertiary carbon adjacent to an aromatic ring, presents unique reactivity. While not a benzylic C-H bond in the typical sense (as it's not alpha to the aromatic ring system directly), its proximity allows for specific functionalization strategies.

Methods for the selective transformation of sterically accessible, yet often unreactive, methyl groups have become increasingly sophisticated. nih.gov The functionalization of the C1-methyl group in this compound could serve as a key step for introducing further complexity or for integrating the methyl carbon into a new ring system. nih.gov

Potential transformations include:

Radical Halogenation: Under free-radical conditions, using reagents like N-Bromosuccinimide (NBS) with a radical initiator, the C1-methyl group could be halogenated to afford an intermediate like 8-Bromo-1-(bromomethyl)-2-tetralone. This new handle could then be used for subsequent nucleophilic substitution reactions.

Oxidation: Directed C-H oxidation could convert the methyl group into a hydroxymethyl, formyl, or carboxyl group. Such transformations would provide a foothold for substitution, elimination, or integration of the methyl carbon into the tetralone skeleton through C-C bond cleavage. nih.gov

Ring Transformations and Rearrangements

The this compound scaffold is well-suited for constructing more complex polycyclic systems. The inherent functionality—a ketone and an aryl bromide—provides two distinct reactive sites for building new rings.

Intramolecular reactions are a powerful tool for generating fused or bridged ring systems from tetralone precursors. nih.gov The bromine atom at the C8 position is a particularly valuable handle for transition-metal-catalyzed cyclizations.

Heck Reaction: A classic strategy would involve a Heck reaction. First, a suitable olefin-containing side chain could be installed elsewhere on the molecule (e.g., at the C3 position via alkylation of the enolate). An intramolecular Heck reaction, catalyzed by a palladium complex, between the C8-bromo position and the appended olefin would forge a new carbocyclic ring.

Friedel-Crafts Type Cyclizations: If the C1-methyl group were functionalized into an electrophilic species, an intramolecular Friedel-Crafts reaction with the electron-rich aromatic ring could potentially form a new ring, although this may be sterically hindered. More commonly, tetralones serve as precursors for cascade reactions, such as Prins/Friedel-Crafts cyclizations, to build fused systems like 4-aryltetralin-2-ols. beilstein-journals.org

Radical Cyclization: Visible-light-mediated radical cyclization of substrates containing an α-brominated amide has been shown to be an effective method for creating polycyclic derivatives. rsc.org A similar strategy could be envisioned for derivatives of this compound.

Annulation, or ring-forming, reactions can significantly increase molecular complexity in a single step. The ketone at the C2 position is the key enabler for these transformations.

Robinson Annulation: The Robinson annulation is a well-established method for forming a new six-membered ring. wikipedia.org This two-step sequence involves a Michael addition of the tetralone's enolate (formed by deprotonation at the C3 position) to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.org This would result in a new cyclohexenone ring fused to the original tetralone core.

Palladium-Catalyzed Annulation: The C8-bromo handle can be exploited in various palladium-catalyzed annulation strategies. For example, coupling with alkynes followed by intramolecular cyclization can lead to the formation of fused heterocyclic or carbocyclic ring systems. Ketones can serve as a precursor functionality for aryl annulations, providing a powerful method for late-stage diversification of core structures. nih.gov

Oxidative and Reductive Manipulations of the Tetralone Core

The tetralone core possesses several sites susceptible to oxidation and reduction, allowing for precise modification of the molecule's structure and electronic properties.

Oxidative Transformations

The primary sites for oxidation are the C2-ketone and the benzylic C4-position. The aromatic ring itself can be oxidized, but this typically requires harsh conditions.

| Reaction Type | Reagent(s) | Target Site | Expected Product |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA, TFPAA) | C2-Ketone | Seven-membered lactone (benzoxepine derivative) wikipedia.orgnih.gov |

| Benzylic Oxidation | CrO₃, DDQ, KMnO₄ | C4-Methylene | 8-Bromo-1-methyl-2,4-dione derivative acs.org |

| Dehydrogenation | High temperature, catalyst (e.g., Pd/C) | Alicyclic Ring | 8-Bromo-1-methyl-2-naphthol |

The Baeyer-Villiger oxidation is a notable transformation that converts cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgalfa-chemistry.com The regioselectivity depends on the migratory aptitude of the adjacent carbon atoms.

Reductive Manipulations

Reduction reactions can target the C2-ketone, the aromatic ring, or the carbon-bromine bond, offering a range of potential products.

| Reaction Type | Reagent(s) | Target Site | Expected Product |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | C2-Ketone | 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol wikipedia.org |

| Clemmensen Reduction | Zn(Hg), conc. HCl | C2-Ketone | 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene wikipedia.organnamalaiuniversity.ac.inalfa-chemistry.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, high-boiling solvent | C2-Ketone | 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene wikipedia.orgalfa-chemistry.compharmaguideline.com |

| Catalytic Hydrogenation | H₂, Pd/C or other catalysts | Aromatic Ring & C-Br bond | 5-Methyl-decalin |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | Aromatic Ring | 8-Bromo-1-methyl-1,2,5,8-tetrahydro-2-tetralone derivative wikipedia.orgpearson.com |

| Hydrodebromination | H₂, Pd/C or other reducing agents | C8 C-Br Bond | 1-Methyl-2-tetralone (B1329714) |

The Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reductions are classic methods for the complete deoxygenation of the ketone to a methylene (B1212753) group. tcichemicals.comjuniperpublishers.combyjus.com Catalytic hydrogenation can reduce both the aromatic ring and the carbon-bromine bond, potentially leading to decalin derivatives. nih.gov

Computational and Theoretical Studies on 8 Bromo 1 Methyl 2 Tetralone

Quantum Chemical Calculations of Molecular Structure and Conformation

Future quantum chemical calculations would be instrumental in elucidating the three-dimensional structure and conformational preferences of 8-Bromo-1-methyl-2-tetralone. Techniques such as Density Functional Theory (DFT) and ab initio methods could be employed to determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

A primary focus of such studies would be to understand the influence of the bulky bromine atom at the C8 position and the methyl group at the C1 position on the puckering of the cyclohexanone (B45756) ring. These calculations could predict the most stable conformations, such as chair, boat, or twist-boat, and quantify the energetic differences between them. The interplay between the steric hindrance of the substituents and the electronic effects within the aromatic ring would be a crucial aspect of this analysis.

Table 1: Hypothetical Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value |

| C1-C2 Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C8-Br Bond Length (Å) | Data not available |

| C1-C9-C8 Dihedral Angle (°) | Data not available |

| Ring Puckering Amplitude (Q) | Data not available |

Mechanistic Studies of Synthetic Pathways

Computational modeling could provide a deeper understanding of the reaction mechanisms involved in the synthesis of this compound. For instance, theoretical studies could investigate the transition states and reaction intermediates of key synthetic steps, such as the electrophilic bromination of a 1-methyl-2-tetralone (B1329714) precursor or the methylation of 8-bromo-2-tetralone (B58458).

By calculating the activation energies and reaction enthalpies for different proposed pathways, computational chemistry could help identify the most energetically favorable routes. This would be valuable for optimizing reaction conditions to improve yield and selectivity. Furthermore, these studies could shed light on the role of catalysts and solvents in the synthetic process.

Theoretical Predictions of Reactivity and Selectivity

Theoretical predictions of reactivity for this compound would offer significant insights for its potential applications in organic synthesis. Molecular orbital theory calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), could identify the most likely sites for nucleophilic and electrophilic attack.

Furthermore, computational models could predict the stereoselectivity and regioselectivity of reactions involving this tetralone derivative. For example, in reactions such as aldol (B89426) condensations or reductions of the carbonyl group, theoretical calculations could predict the preferred stereochemical outcome. This predictive power would be invaluable for designing synthetic strategies that utilize this compound as a building block.

Table 2: Hypothetical Calculated Properties for Reactivity Prediction

| Property | Predicted Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Mulliken Charge on C2 | Data not available |

| Fukui Function f+(r) at C1 | Data not available |

Electronic and Steric Effects on Tetralone Architectures

Simultaneously, the steric bulk of both the bromine and methyl groups will impose significant conformational constraints. These steric clashes can influence the planarity of the bicyclic system and affect the accessibility of the reactive sites. Computational methods could quantify these effects, for instance, through Natural Bond Orbital (NBO) analysis to study electronic delocalization and by mapping the molecular electrostatic potential to visualize regions of high and low electron density. Understanding this interplay is crucial for predicting the chemical behavior of this compound and for the rational design of related molecules with desired properties.

Spectroscopic and Chromatographic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 8-Bromo-1-methyl-2-tetralone, both ¹H and ¹³C NMR are utilized to confirm its molecular structure.

In a Korean patent describing the synthesis of this compound, the following NMR data was reported, confirming the successful synthesis of the target compound. epo.org

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals that correspond to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.39-7.37 | m | Aromatic CH | |

| 7.09-7.06 | m | Aromatic CH | |

| 3.47 | q | 6.99 | CH at C1 |

| 3.11-2.94 | m | CH₂ at C4 | |

| 2.66-2.58 | m | CH₂ at C3 | |

| 2.51-2.41 | m | CH₂ at C3 | |

| 1.46 | d | 7.04 | CH₃ at C1 |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 211.4 | C=O (Ketone at C2) |

| 139.1 | Aromatic C |

| 137.2 | Aromatic C |

| 130.6 | Aromatic C |

| 130.2 | Aromatic C |

| 128.0 | Aromatic C |

| 120.6 | Aromatic C |

| 47.3 | CH at C1 |

| 36.9 | CH₂ at C4 |

| 27.9 | CH₂ at C3 |

| 14.2 | CH₃ at C1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

As of the latest available data, specific mass spectrometry data, including the molecular ion peak and fragmentation analysis for this compound, has not been detailed in the reviewed scientific literature and patents. This information is essential for unequivocally confirming the compound's identity and molecular formula (C₁₁H₁₁BrO).

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification of synthetic products and for monitoring the progress of chemical reactions.

Column Chromatography

Column chromatography is a standard method for the purification of organic compounds. In the synthesis of this compound, the crude product is purified by column chromatography to isolate the target compound from byproducts and unreacted starting materials. epo.org One documented purification method utilizes flash chromatography with a 1:1 mixture of hexane (B92381) and diethyl ether as the eluent.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. It allows for the qualitative assessment of the consumption of starting materials and the formation of products. The synthesis of 2-tetralone (B1666913) derivatives, including this compound, can be monitored by TLC to determine the reaction's completion. A specific mobile phase mentioned for related compounds involves a 1:1 hexane:diethyl ether mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of a compound and for separating enantiomers.

Currently, there is no specific information available in the public domain regarding the use of HPLC for the analysis of this compound, including conditions for purity assessment or for the determination of enantiomeric excess.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group of the ketone.

Available data indicates the presence of characteristic absorption bands in the IR spectrum. The following peaks have been reported (thin film): 1022.5, 1073.1, 1189.7, and 1203.7 cm⁻¹. A key expected feature would be a strong absorption around 1715 cm⁻¹ corresponding to the C=O stretch of the tetralone core.

Academic Applications of 8 Bromo 1 Methyl 2 Tetralone in Complex Molecule Synthesis

Intermediate in the Synthesis of Natural Products

No research findings were identified that describe the use of 8-Bromo-1-methyl-2-tetralone as an intermediate in the synthesis of natural products.

Building Block for Novel Organic Scaffolds

There is no available literature detailing the application of this compound as a building block for the creation of novel organic scaffolds.

Role in the Development of New Synthetic Methodologies

No studies were found that feature this compound in the development or advancement of new synthetic methodologies.

Compound Names Mentioned in this Article

As no specific chemical syntheses or methodologies involving "this compound" were found, a table of compound names cannot be generated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Bromo-1-methyl-2-tetralone, and how do reaction conditions influence yield?

- Answer : A widely cited method involves bromination of precursor acids or esters followed by cyclization. For example, bromination of m-methoxy benzaldehyde derivatives with ethyl succinate yields intermediates that undergo catalytic hydrogenation and cyclization with concentrated sulfuric acid . Alternative routes use N-bromosuccinimide (NBS) in dichloroethane (DCE) at 80°C, though dibrominated by-products (up to 6%) may form, necessitating careful purification . Decarboxylation steps using sodium persulfate and silver nitrate in acetonitrile are critical for final product isolation .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated in related brominated tetralones (e.g., 8-Bromo-2-methylquinoline) . Complementary techniques include H/C NMR to verify substituent positions and mass spectrometry for molecular weight validation. For example, NMR peaks at δ 2.5–3.0 ppm often indicate methyl groups adjacent to carbonyl moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across different synthetic protocols?

- Answer : Discrepancies often arise from variations in bromination efficiency and cyclization conditions. For instance, using Eaton’s reagent (PO/methanesulfonic acid) improves cyclization yields (65%) compared to traditional sulfuric acid methods, which may degrade light-sensitive intermediates . Catalyst choice (e.g., Pd/C vs. PtO) during hydrogenation also impacts purity, with PtO reducing side-reactions in polycyclic systems .

Q. What strategies mitigate regioselectivity challenges during bromination of tetralone precursors?

- Answer : Regioselectivity is influenced by electronic and steric factors. NBS in DCE favors bromination at the para position of electron-rich aromatic rings, but trace dibrominated analogues can form. Introducing directing groups (e.g., methoxy) or using bulky solvents (e.g., DCE) minimizes over-bromination . Computational modeling (DFT) of transition states can further predict reactive sites .

Q. How do purification methods affect the scalability of this compound synthesis?

- Answer : Column chromatography remains standard for small-scale purification, but for larger batches, fractional crystallization in ethanol/water mixtures improves cost efficiency. Residual succinimide by-products from NBS reactions require multiple washes with cold ether . High-performance liquid chromatography (HPLC) with C18 columns is recommended for analytical purity validation .

Data Contradiction Analysis

Q. Why do some protocols report lower yields despite optimized reaction conditions?

- Answer : Contradictions often stem from differences in starting material purity (e.g., vinylacetic acid’s propensity to polymerize) and trace moisture in cyclization reagents, which deactivates catalysts . Systematic replication studies with controlled variables (e.g., inert atmosphere, anhydrous solvents) are critical for resolving such discrepancies .

Methodological Best Practices

Q. What analytical workflows ensure reproducibility in this compound research?

- Answer : A tiered approach is recommended:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.